[2-(1H-Imidazol-1-yl)ethyl]methylamine dihydrochloride hydrate
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Overview
Description
[2-(1H-Imidazol-1-yl)ethyl]methylamine dihydrochloride hydrate: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-Imidazol-1-yl)ethyl]methylamine dihydrochloride hydrate typically involves the reaction of imidazole with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, particularly nucleophilic substitution, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, [2-(1H-Imidazol-1-yl)ethyl]methylamine dihydrochloride hydrate is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and as a ligand in coordination chemistry.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biological pathways involving imidazole derivatives.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [2-(1H-Imidazol-1-yl)ethyl]methylamine dihydrochloride hydrate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
- [1-(4-Methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride hydrate
- 2-(1H-Imidazol-1-yl)-1-phenylethanamine dihydrochloride hydrate
- 1-Methyl-1H-imidazol-2-amine hydrochloride hydrate
Uniqueness: What sets [2-(1H-Imidazol-1-yl)ethyl]methylamine dihydrochloride hydrate apart from similar compounds is its specific substitution pattern on the imidazole ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
2-imidazol-1-yl-N-methylethanamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH.H2O/c1-7-2-4-9-5-3-8-6-9;;;/h3,5-7H,2,4H2,1H3;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVUWSQPEPWOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=CN=C1.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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